H-Lys-Ala-AMC
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Overview
Description
H-Lys-Ala-AMC, also known as L-Lysine-L-Alanine-7-amido-4-methylcoumarin, is a fluorogenic peptide substrate. It is widely used in biochemical assays to measure the activity of proteases, particularly aminopeptidases. The compound exhibits weak fluorescence initially, but upon enzymatic cleavage, it releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be easily detected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Ala-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, L-Alanine, to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids, L-Lysine in this case, using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the AMC group is attached to the C-terminus through a condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
H-Lys-Ala-AMC primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidases, which hydrolyze the peptide bond between L-Lysine and L-Alanine, releasing the fluorescent AMC .
Common Reagents and Conditions
The enzymatic reactions involving this compound are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include aminopeptidase enzymes and buffer solutions like phosphate-buffered saline (PBS) .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence with an excitation wavelength of 342 nm and an emission wavelength of 440 nm .
Scientific Research Applications
H-Lys-Ala-AMC is extensively used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemistry: Used to study the activity of aminopeptidases and other proteases.
Molecular Biology: Employed in assays to monitor protein degradation and turnover.
Medicine: Utilized in diagnostic assays to detect protease activity in various diseases.
Mechanism of Action
The mechanism of action of H-Lys-Ala-AMC involves its cleavage by aminopeptidases. These enzymes recognize the peptide bond between L-Lysine and L-Alanine and hydrolyze it, releasing the fluorescent AMC. The increase in fluorescence is directly proportional to the enzyme activity, allowing for quantitative measurement .
Comparison with Similar Compounds
H-Lys-Ala-AMC is unique due to its specific peptide sequence and the presence of the AMC group. Similar compounds include:
H-Lys-Ala-Val-Gly-OH: Another lysine-containing peptide with immunostimulatory activity.
H-Phe-Lys-EACA-NH2: A peptide derivative used as a plasmin inhibitor.
H-Lys-Lys-Gly-OH:
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound in protease assays.
Properties
Molecular Formula |
C20H26N4O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[(2S)-2-aminopropanoyl]-7-[(2S)-2,6-diaminohexanoyl]-4-methyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H26N4O5/c1-10-13-7-6-12(17(25)14(23)5-3-4-8-21)9-15(13)29-20(28)16(10)19(27)24-18(26)11(2)22/h6-7,9,11,14H,3-5,8,21-23H2,1-2H3,(H,24,26,27)/t11-,14-/m0/s1 |
InChI Key |
IKXUSBDSPVWTIY-FZMZJTMJSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)C(=O)[C@H](CCCCN)N)C(=O)NC(=O)[C@H](C)N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)C(=O)C(CCCCN)N)C(=O)NC(=O)C(C)N |
Origin of Product |
United States |
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